Ascaphin-7M is a member of the ascaphin family of antimicrobial peptides derived from the skin secretions of the tailed frog, specifically Ascaphus truei. These peptides are known for their potent antimicrobial properties, which are crucial for the frog's defense against pathogens in its natural habitat. Ascaphin-7M has garnered attention due to its unique structure and biological activity, making it a subject of interest in various scientific fields, including microbiology and pharmacology.
Ascaphin-7M is isolated from the skin secretions of the tailed frog, Ascaphus truei, which inhabits the Pacific Northwest region of North America. The skin secretions of this amphibian contain a complex mixture of peptides that serve as a defense mechanism against microbial infections. Research indicates that these peptides exhibit significant variability in their antimicrobial efficacy, with some variants like Ascaphin-8 demonstrating high potency against various pathogens while also exhibiting hemolytic activity .
Ascaphin-7M is classified as an antimicrobial peptide. Antimicrobial peptides are small proteins that play a critical role in the innate immune response of many organisms. They are typically characterized by their cationic charge and amphipathic nature, allowing them to disrupt microbial membranes effectively.
The synthesis of Ascaphin-7M can be achieved through both natural extraction from frog skin secretions and synthetic methods. The natural extraction involves collecting skin secretions from Ascaphus truei under controlled conditions, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the peptide.
In synthetic approaches, solid-phase peptide synthesis (SPPS) is commonly employed. This method allows for precise control over the peptide sequence and modifications that may enhance its antimicrobial properties or stability. The synthesis typically involves:
The synthesis process requires careful monitoring of reaction conditions, including temperature, pH, and reaction times, to ensure high yield and purity of Ascaphin-7M. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the identity and purity of the synthesized peptide.
While detailed structural data specific to Ascaphin-7M may be limited in public databases, related peptides within the ascaphin family have been characterized using techniques such as X-ray crystallography and circular dichroism spectroscopy. These studies reveal that antimicrobial peptides often adopt an α-helical or β-sheet structure in membrane-mimicking environments, which is essential for their mechanism of action against microbial cells.
Ascaphin-7M undergoes various chemical reactions that can affect its stability and activity. These include:
Understanding these reactions is crucial for developing formulations that enhance the stability and effectiveness of Ascaphin-7M in practical applications.
The mechanism by which Ascaphin-7M exerts its antimicrobial effects primarily involves disrupting microbial cell membranes. Upon contact with bacterial cells, the positively charged peptide interacts with negatively charged components of the membrane, such as phospholipids.
Studies have shown that Ascaphin-7M exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, confirming its potential as a therapeutic agent .
Ascaphin-7M is typically characterized by:
The chemical properties include:
Relevant analyses such as circular dichroism spectroscopy provide insights into secondary structure content under different conditions, which is vital for understanding its functionality.
Ascaphin-7M has significant potential applications in various fields:
Research continues into optimizing its properties for enhanced efficacy and stability in therapeutic applications .
Ascaphin-7M belongs to the ascaphin family of cationic α-helical antimicrobial peptides (AMPs) first characterized from the skin secretions of Ascaphus truei, the coastal tailed frog. This species occupies a phylogenetically pivotal position as the sister group to all other extant anurans, with origins tracing back approximately 200 million years [1] [4]. The evolutionary antiquity of this lineage provides a unique window into the early development of anuran host-defense systems. Ascaphin precursors represent molecular fossils demonstrating that the strategy of deploying cationic amphipathic peptides for cutaneous defense arose remarkably early in anuran evolution, prior to the radiation of neobatrachian frogs [1] [8].
Notably, ascaphins lack significant sequence homology with well-characterized AMP families from more derived frog lineages (e.g., magainins from Xenopus, bombinins from Bombina, or dermaseptins from phyllomedusids). Instead, they exhibit limited structural convergence with pandinin-1 and opistoporin-1—AMPs from African scorpion venoms—suggesting either extreme divergence or convergent evolution of membrane-targeting motifs [4]. This phylogenetic isolation supports the hypothesis that ascaphins evolved independently within the Ascaphus lineage after its divergence from mainstream anurans. The retention of this peptide family over millions of years underscores its fundamental role in innate immunity, particularly in protecting the permeable skin of amphibians inhabiting microbially dense aquatic environments [1] [9].
Table 1: Evolutionary Features of Key Amphibian AMP Families
AMP Family | Source Genera | Phylogenetic Group | Estimated Origin (Mya) | Unique Structural Features |
---|---|---|---|---|
Ascaphins | Ascaphus | Archaeobatrachia | ~200 | Linear cationic α-helix; C-terminal amidation variants |
Bombinins | Bombina | Archaeobatrachia | ~150 | D-amino acid isoforms; C-terminal amidation |
Magainins | Xenopus | Mesobatrachia | ~120 | Linear helical; broad-spectrum; no disulfides |
Brevinins | Rana/Pelophylax | Neobatrachia | ~80 | C-terminal cyclic domain (Rana-box) |
Dermaseptins | Phyllomedusa | Neobatrachia | ~60 | Extended helical domains; proline hinges |
The ascaphin gene family exemplifies rapid diversification driven by geographic isolation and adaptive pressures. Peptidomic analyses reveal that ancestral Ascaphus populations split into coastal (A. truei) and inland Rocky Mountain (A. montanus) clades during the late Miocene (~10 Mya), facilitated by the rise of the Cascade Mountains [1]. This vicariance event catalyzed substantial genomic diversification, resulting in clade-specific AMP repertoires. While both species share the core ascaphin scaffold (consensus sequence: GX₂DX₂KGAAKX₃KTVAX₂IANX·COOH), significant amino acid substitutions distinguish their isoforms. Ascaphin-7M, a variant prominent in A. montanus, features a valine-to-leucine substitution at position 16 (V16L) and C-terminal truncation compared to coastal variants like ascaphin-8 [1] [4].
Gene duplication events have expanded the ascaphin arsenal, with at least eight paralogs (ascaphin-1 to -8) identified across the genus. This expansion likely enhanced antimicrobial coverage against regional pathogens. The inland A. montanus lineage exhibits accelerated mutation rates in AMP loci, evidenced by greater heterogeneity in mature peptide sequences despite conserved signal and propeptide domains [1]. Such patterns suggest neofunctionalization driven by positive selection—a process corroborated by dN/dS (nonsynonymous/synonymous substitution rate) analyses showing ω >1 for mature peptide-coding exons [6]. Notably, ascaphin genes utilize a "propeller" model of diversification: conserved N-terminal signal sequences anchor the precursors while hypermutable regions encoding mature peptides undergo lineage-specific innovation through tandem duplications and focal mutagenesis [6] [9].
Table 2: Sequence Variations in Ascaphin Peptides Across *Ascaphus Clades*
Peptide | Species/Clade | Amino Acid Sequence | Net Charge | Hydrophobic Ratio (%) |
---|---|---|---|---|
Ascaphin-1 | A. truei | GFRDVLKGAAKAFVKTVAGHIAN·NH₂ | +3 | 45 |
Ascaphin-8 | A. truei | GFKDLLKGAAKALVKTVLF·NH₂ | +3 | 50 |
Ascaphin-7M | A. montanus | GFKDLLKGAAKALVKTVLA·NH₂ | +3 | 52 |
Ascaphin-4i | A. montanus | GIKDILKGAAKAVVKTVLQ·NH₂ | +3 | 54 |
Within the broader landscape of amphibian AMPs, ascaphins exhibit distinctive evolutionary constraints and adaptive solutions. Unlike bombinins from bombinatorid frogs—which deploy post-translational epimerization to generate D-amino acid isoforms enhancing stability—ascaphins maintain an all-L configuration [5]. This reflects fundamental biogenetic differences: bombinins utilize a dedicated peptidyl-aminoacyl-L/D-isomerase, while Ascaphus skin secretions prioritize gene duplication and sequence radiation [5] [8].
Ascaphin-7M’s α-helical amphipathicity aligns with global AMP trends, yet its hydrophobicity (52%) and hydrophobic moment (<μH> = 0.65) exceed averages observed in temporins (hydrophobicity ~40%, <μH> = 0.45) or magainins (hydrophobicity ~35%, <μH> = 0.38) [2] [8]. This molecular architecture optimizes membrane disruption in cold-stream habitats, where lower temperatures reduce peptide mobility and membrane fluidity. Positive selection signatures in ascaphin loci contrast with purifying selection dominating AMPs of more derived neobatrachians (e.g., Glandirana rugosins), implying that younger lineages stabilize effective isoforms while basal clades undergo continual adaptation [6] [9].
Strikingly, convergent evolution emerges in functional metrics: ascaphin-7M’s mean hydrophobic moment parallels maximin H5 from Bombina maxima (<μH> = 0.63), despite 200 million years of divergence. Both peptides achieve optimal hydrophobic-to-cationic balance for pore formation in bacterial membranes, though via distinct sequences [5] [8]. Such convergence underscores universal biophysical constraints shaping AMP evolution across Anura—namely the optimization of cationicity for membrane targeting, hydrophobicity for lipid bilayer penetration, and amphipathicity for self-assembly into lytic complexes [2] [8] [9].
Table 3: Structural and Evolutionary Metrics of Amphibian AMP Families
AMP Family | Mean Length (aa) | Mean Net Charge | Mean Hydrophobicity ( | Mean Hydrophobic Moment (<μH>) | Primary Selection Pressure |
---|---|---|---|---|---|
Ascaphins | 24 | +2.8 | 0.51 | 0.62 | Positive (ω = 1.8) |
Bombinins | 27 | +2.1 | 0.55 | 0.59 | Balancing |
Maximins H | 17–20 | +2.5 | 0.58 | 0.63 | Positive (ω = 2.1) |
Magainins | 23 | +3.1 | 0.35 | 0.38 | Purifying (ω = 0.3) |
Temporins | 10–14 | +1.9 | 0.48 | 0.45 | Purifying (ω = 0.4) |
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